1-(Aminomethyl)-3-ethoxycyclobutan-1-ol

Description

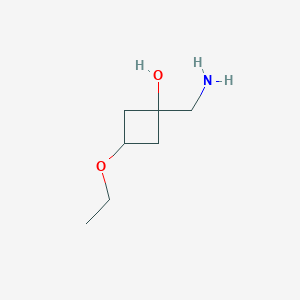

1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is a cyclobutane-derived amino alcohol featuring an ethoxy group at position 3 and an aminomethyl substituent at position 1. The cyclobutane ring imposes conformational constraints, which may enhance binding specificity in drug-receptor interactions .

Properties

IUPAC Name |

1-(aminomethyl)-3-ethoxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-10-6-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPRZZYRHNKGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors

The primary synthetic method for 1-(aminomethyl)-3-ethoxycyclobutan-1-ol involves cyclization reactions starting from appropriately functionalized precursors. A common approach includes:

- Starting Materials: Ethyl 3-bromopropionate and a primary amine (providing the aminomethyl group).

- Reaction: The amine reacts with ethyl 3-bromopropionate to form an intermediate, which undergoes intramolecular cyclization to form the cyclobutane ring.

- Base Catalysis: Strong bases such as sodium hydride or potassium tert-butoxide are used to facilitate cyclization by deprotonating intermediates and promoting ring closure.

- Solvent and Temperature: Typically, polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at controlled temperatures optimize yields and minimize side reactions.

This method allows for selective formation of the cyclobutane ring with the ethoxy substituent introduced via the ethyl ester.

Industrial Scale Production

Industrial synthesis adapts the above route with enhancements for scale and purity:

- Continuous Flow Reactors: These reactors improve heat and mass transfer, enabling better control over reaction parameters and higher throughput.

- Optimized Reaction Conditions: Adjustments in temperature, base concentration, and reaction time maximize yield and minimize impurities.

- Purification: Advanced techniques such as distillation under reduced pressure or chromatographic separation ensure high purity of the final product.

Industrial methods prioritize reproducibility and cost-effectiveness while maintaining chemical integrity.

Reaction Mechanisms and Chemical Transformations

The preparation process involves several key reaction types:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | Amine + ethyl 3-bromopropionate, base | Formation of aminomethyl intermediate |

| Cyclization | Base (NaH, t-BuOK), aprotic solvent, heat | Cyclobutane ring formation |

| Purification | Distillation, chromatography | Isolation of pure compound |

The nucleophilic substitution introduces the aminomethyl group, which then undergoes intramolecular attack to close the four-membered ring. The ethoxy group remains intact from the ethyl ester moiety.

Retrosynthetic Analysis and Alternative Routes

Retrosynthetic planning suggests the following:

- Disconnection at the Cyclobutane Ring: Breaking the ring to identify linear precursors such as haloalkyl esters and amines.

- Use of Ring-Forming Reactions: Intramolecular nucleophilic substitution or [2+2] cycloaddition reactions could be alternative synthetic strategies.

- Potential for Catalytic Methods: Transition metal-catalyzed cyclizations or photochemical methods might offer milder or more selective conditions, though these are less documented for this specific compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of ethyl 3-bromopropionate with amine | Ethyl 3-bromopropionate, primary amine | NaH or t-BuOK, aprotic solvent, heat | Laboratory and industrial | High selectivity, scalable | Requires strong base, sensitive to moisture |

| Continuous flow synthesis | Same as above | Flow reactor, optimized parameters | Industrial | Enhanced control, higher purity | Requires specialized equipment |

| Alternative ring-forming (theoretical) | Haloalkyl esters, amines or alkenes | Catalysts or photochemical conditions | Experimental | Potentially milder conditions | Less established, lower yields |

Research Findings and Notes

- The presence of both the aminomethyl and ethoxy groups on the cyclobutane ring imparts unique reactivity, making the compound a valuable intermediate in organic synthesis and pharmaceutical research.

- Purity levels can be enhanced to meet pharmaceutical grade requirements using chromatographic purification post-synthesis.

- Safety data is limited and should be requested from suppliers before large-scale handling.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

1-(Aminomethyl)-3-ethoxycyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ethoxy group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Cyclobutane vs.

- Ethoxy vs. Methoxy/Methyl : The ethoxy group in the target compound offers higher lipophilicity than methoxy () or methyl (), which may enhance membrane permeability but reduce aqueous solubility .

- Aminomethyl Positioning: The 1-aminomethyl group is a common motif in intermediates for kinase inhibitors (e.g., tert-butyl carbamate derivatives in ), suggesting utility in drug synthesis .

Biological Activity

1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Its amine group can participate in hydrogen bonding, enhancing its affinity for target receptors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Neuroprotective Effects

In vitro studies have shown that this compound may have neuroprotective effects, particularly in models of oxidative stress. It appears to reduce neuronal cell death induced by oxidative agents, potentially through the modulation of apoptotic pathways.

Anti-inflammatory Properties

Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This activity indicates its potential use in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 1: Antimicrobial Activity of this compound

Study 2: Neuroprotective Effects

In a cellular model of neurotoxicity, treatment with 10 µM of the compound significantly reduced cell death by approximately 40% compared to untreated controls. This suggests a protective role against oxidative stress-induced damage.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of related compounds, which may provide insights into optimizing the biological activity of this compound. The findings indicate that modifications to the ethoxy group can enhance potency and selectivity for specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.